molecular formula C7H18ClNO B1423419 3-(tert-Butoxy)propylamine hydrochloride CAS No. 864658-14-0

3-(tert-Butoxy)propylamine hydrochloride

Cat. No.: B1423419
CAS No.: 864658-14-0
M. Wt: 167.68 g/mol
InChI Key: PWSZRKJMCDQAOY-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)propylamine hydrochloride: is a chemical compound with the molecular formula C7H17NO·HCl and a molecular weight of 167.68 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)propylamine hydrochloride typically involves the reaction of 3-chloropropylamine hydrochloride with tert-butyl alcohol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the tert-butoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .

Scientific Research Applications

Chemistry: 3-(tert-Butoxy)propylamine hydrochloride is used as a building block in organic synthesis. Its amine group and protected alcohol (tert-butyl ether) allow it to participate in various reactions to create complex molecules.

Biology and Medicine: In pharmaceutical research, this compound is used to synthesize intermediates for drug development. Its ability to form stable amides and quaternary ammonium salts makes it valuable in medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into polymers and other advanced materials.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZRKJMCDQAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694537
Record name 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864658-14-0
Record name 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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